4-(4-Methoxypiperidin-1-YL)phenol
Description
4-(4-Methoxypiperidin-1-YL)phenol is a heterocyclic aromatic compound featuring a phenol moiety linked to a 4-methoxypiperidine group. Its molecular structure (CAS: 1881291-77-5) includes a six-membered piperidine ring substituted with a methoxy group at the 4-position, connected via a nitrogen atom to a para-substituted phenolic ring . This compound is commercially available with a purity of 98% and is primarily utilized as a synthetic intermediate in organic and medicinal chemistry.
Properties
IUPAC Name |
4-(4-methoxypiperidin-1-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-15-12-6-8-13(9-7-12)10-2-4-11(14)5-3-10/h2-5,12,14H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDCZEPVPBDGKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxypiperidin-1-yl)phenol typically involves the reaction of 4-hydroxybenzaldehyde with 4-methoxypiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental regulations. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of advanced catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxypiperidin-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted phenol derivatives .
Scientific Research Applications
4-(4-Methoxypiperidin-1-yl)phenol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Methoxypiperidin-1-yl)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol
Structural Differences :
- Core Structure: Contains an imidazole ring substituted with two phenyl groups and a phenolic ring, enabling extended π-conjugation .
- Key Substituents: Phenyl groups at the 4- and 5-positions of the imidazole, contrasting with the methoxypiperidine group in 4-(4-Methoxypiperidin-1-YL)phenol.
Functional Properties :
- Nonlinear Optical (NLO) Properties: Exhibits third-order NLO behavior with a nonlinear absorption coefficient of $4.044 \times 10^{-1} \, \text{cmW}^{-1}$, refractive index $2.89 \times 10^{-6} \, \text{cm}^2\text{W}^{-1}$, and third-order susceptibility $2.2627 \times 10^{-6} \, \text{esu}$ . These properties arise from intramolecular charge transfer (ICT) facilitated by the conjugated imidazole-phenol system.
- UV-Vis Absorption : Peaks at 340 nm and 406 nm, indicative of π→π* transitions .
- Thermal Stability : Melting point of 278°C, suggesting high thermal stability .
Comparison :
- The imidazole derivative’s extended conjugation and ICT effects enhance its NLO performance compared to this compound, which lacks a conjugated heteroaromatic system. The methoxypiperidine group in the latter may instead influence solubility or electronic properties via electron-donating effects.
4-(((3R,4S)-4-(4-Fluorophenyl)piperidin-3-yl)methoxy)-2-methoxyphenol
Structural Differences :
- Substituents: A fluorophenyl group on the piperidine ring and an additional methoxy group on the phenolic ring .
Functional Implications :
Comparison :
- The fluorophenyl substitution introduces distinct electronic effects, which could make this compound more suited for pharmaceutical applications compared to this compound.
(E)-1-(2-Hydroxy-4-methoxy-5-((4-methoxypiperidin-1-yl)methyl)phenyl)-3-(4-((4-methylpiperidin-1-yl)methyl)phenyl)prop-2-en-1-one
Structural Features :
- Contains a 4-methoxypiperidine moiety linked to a chalcone-derived enone system .
Potential Applications:
Comparison :
- While this compound lacks the enone system, its methoxypiperidine group could serve as a pharmacophore in analogous drug design.
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